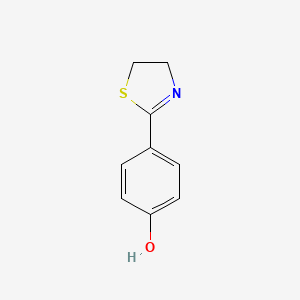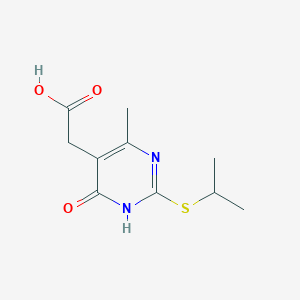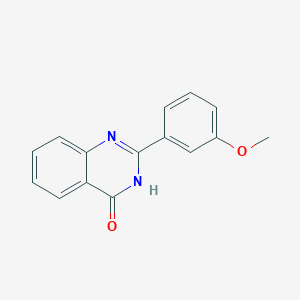
2-(3-甲氧基苯基)喹唑啉-4(3H)-酮
描述
“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)quinazolin-4(3H)-one” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string isInChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18) .
科学研究应用
-
Scientific Field: Medicinal Chemistry
- Application : Quinazoline derivatives have been used in the discovery of potent inducers of apoptosis with high in vivo activity .
- Methods of Application : The compounds were synthesized through a four-step synthesis process. The structures of the synthesized compounds were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results : The synthesized compounds showed potential antitumor activity against the MKN45 cell line .
-
Scientific Field: Antitumor Activity Evaluation
- Application : A series of 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized, and evaluated for their antitumor activity .
- Methods of Application : The compounds were tested for their cytotoxic efficacy against the PC-3, MGC-803, A549, and Eca-109 cell lines using the MTT assay .
- Results : Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM). Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells .
-
Scientific Field: Apoptosis Induction
- Application : The compound “2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine” was discovered as a potent inducer of apoptosis with high in vivo activity .
- Methods of Application : The compound was prepared from 3a and 3-methoxyaniline and was isolated as a solid .
- Results : The compound showed potential for inducing apoptosis, a process of programmed cell death that is often defective in cancer cells .
-
Scientific Field: Anticancer Drug Development
- Application : Quinazoline derivatives have been used in the development of anticancer agents, including afatinib, erlotinib, gefitinib, and lapatinib .
- Methods of Application : These compounds were developed through various synthetic processes and tested for their efficacy against different types of cancer cells .
- Results : These compounds have shown significant anticancer activity and have been approved for clinical use by the US Food and Drug Administration .
-
Scientific Field: Apoptosis Induction
- Application : The compound “2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine” was discovered as a potent inducer of apoptosis with high in vivo activity .
- Methods of Application : The compound was prepared from 3a and 3-methoxyaniline and was isolated as a solid .
- Results : The compound showed potential for inducing apoptosis, a process of programmed cell death that is often defective in cancer cells .
-
Scientific Field: Anticancer Drug Development
- Application : Quinazoline derivatives have been used in the development of anticancer agents, including afatinib, erlotinib, gefitinib, and lapatinib .
- Methods of Application : These compounds were developed through various synthetic processes and tested for their efficacy against different types of cancer cells .
- Results : These compounds have shown significant anticancer activity and have been approved for clinical use by the US Food and Drug Administration .
属性
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
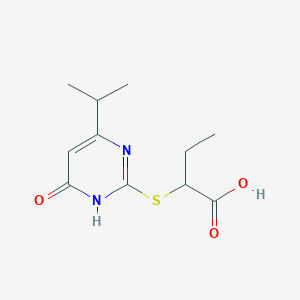
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
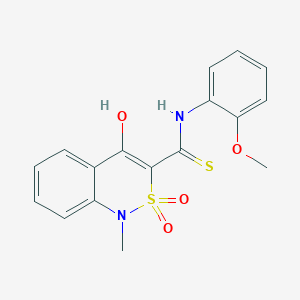
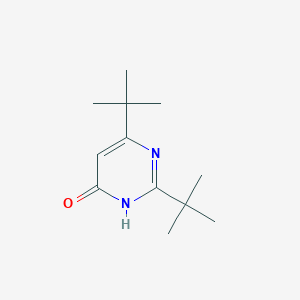
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

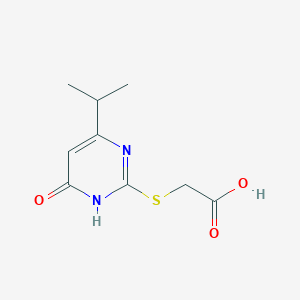
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)
